molecular formula C14H18N4O5 B11239436 N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine

N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine

Cat. No.: B11239436
M. Wt: 322.32 g/mol
InChI Key: YXNMQTMGTDQXGX-UHFFFAOYSA-N
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Description

N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a cinnoline ring, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine typically involves multiple steps. One common method involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with acetal and ethyl orthoformate. The resulting condensation products react with ammonia on γ-aluminum oxide to form the corresponding tetrahydroquinolines. Further reactions with specific reagents lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carbonyl and amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups within the compound.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine can be compared with other similar compounds, such as:

    Tetrahydroquinolines: These compounds share a similar ring structure but differ in functional groups and substitution patterns.

    Cinnoline Derivatives: Compounds with variations in the cinnoline ring structure, leading to different chemical and biological properties.

    Glycylglycine Derivatives: Compounds with modifications in the glycylglycine moiety, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N4O5

Molecular Weight

322.32 g/mol

IUPAC Name

2-[[2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H18N4O5/c19-11(16-7-14(22)23)6-15-12(20)8-18-13(21)5-9-3-1-2-4-10(9)17-18/h5H,1-4,6-8H2,(H,15,20)(H,16,19)(H,22,23)

InChI Key

YXNMQTMGTDQXGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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